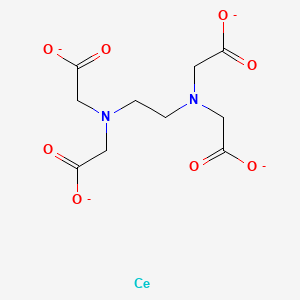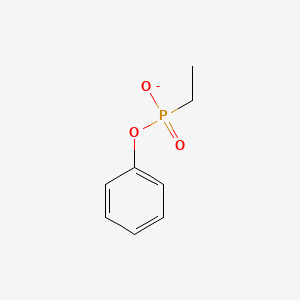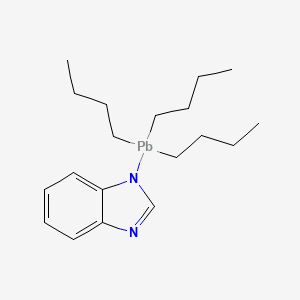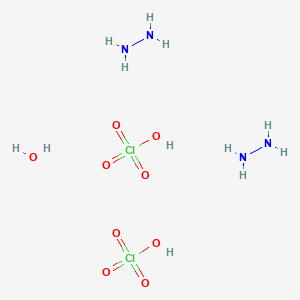
Hydrazine;perchloric acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine;perchloric acid;hydrate is a compound that combines hydrazine, perchloric acid, and water. Hydrazine (N₂H₄) is a highly reactive and toxic compound used in various industrial applications, including as a rocket propellant and a precursor to blowing agents . Perchloric acid (HClO₄) is a strong acid known for its oxidizing properties . The hydrate form indicates the presence of water molecules in the compound, which can influence its physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazine;perchloric acid;hydrate can be synthesized through various methods. One common approach involves the reaction of hydrazine hydrate with perchloric acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to ensure the desired purity and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine;perchloric acid;hydrate undergoes several types of chemical reactions, including:
Reduction: Hydrazine acts as a reducing agent and can reduce various metal ions to their elemental forms.
Substitution: Hydrazine can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reduction: Hydrazine is used as a reducing agent in the presence of catalysts like Raney nickel or palladium on carbon.
Substitution: Reactions with carbonyl compounds are often carried out in the presence of acids or bases to facilitate the formation of hydrazones.
Major Products Formed
Oxidation: Nitrogen gas and water.
Reduction: Elemental metals and hydrazine derivatives.
Substitution: Hydrazones and related compounds.
Applications De Recherche Scientifique
Hydrazine;perchloric acid;hydrate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of hydrazine;perchloric acid;hydrate involves its reactivity as both an oxidizing and reducing agent. Hydrazine can donate electrons to reduce metal ions or accept electrons to undergo oxidation. The molecular targets and pathways involved include interactions with carbonyl compounds to form hydrazones and the reduction of metal ions to their elemental forms .
Comparaison Avec Des Composés Similaires
Hydrazine;perchloric acid;hydrate can be compared with other similar compounds, such as:
Hydrazine sulfate: Similar reducing properties but different solubility and stability characteristics.
Hydrazine nitrate: Used in similar applications but has different reactivity due to the presence of nitrate ions.
Hydrazine hydrate: Commonly used in organic synthesis and industrial applications, similar to this compound.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity as both an oxidizing and reducing agent makes it valuable in various scientific and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in research and practical applications.
Propriétés
Numéro CAS |
13762-65-7 |
|---|---|
Formule moléculaire |
Cl2H12N4O9 |
Poids moléculaire |
283.02 g/mol |
Nom IUPAC |
hydrazine;perchloric acid;hydrate |
InChI |
InChI=1S/2ClHO4.2H4N2.H2O/c2*2-1(3,4)5;2*1-2;/h2*(H,2,3,4,5);2*1-2H2;1H2 |
Clé InChI |
SGVOAQZJJYKIAP-UHFFFAOYSA-N |
SMILES canonique |
NN.NN.O.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


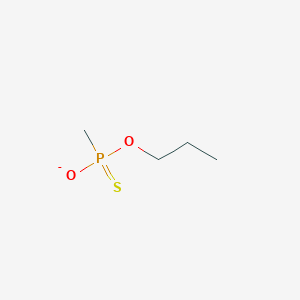

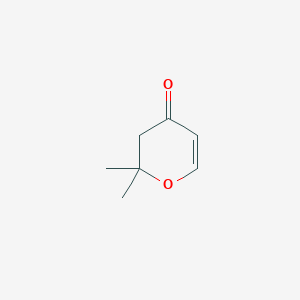
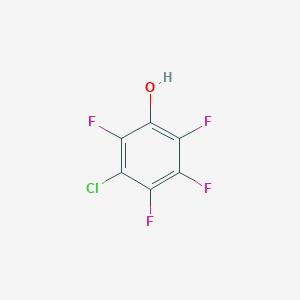
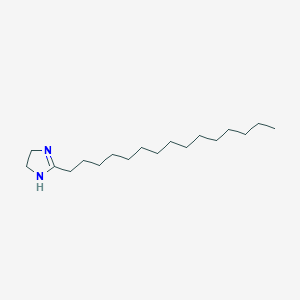
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)

![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
